molecular formula C6H12 B081311 Cyclohexane CAS No. 12217-02-6

Cyclohexane

Cat. No. B081311
CAS RN: 12217-02-6
M. Wt: 84.16 g/mol
InChI Key: XDTMQSROBMDMFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclohexane can be synthesized from cyclohexanol through elimination under acidic conditions . On an industrial scale, cyclohexane is produced by hydrogenation of benzene in the presence of a Raney nickel catalyst .


Molecular Structure Analysis

Cyclohexane adopts a strain-free, three-dimensional shape that is called a chair conformation . This conformation eliminates angle strain and torsional strain, making cyclohexane the most common cycloalkane found in nature .


Chemical Reactions Analysis

Cyclohexane is known to undergo oxidative metabolism to yield cyclohexanol (major metabolite), cyclohexanone, and possibly other oxidative products . It also reacts with bromine in the same way and under the same conditions as any other alkene, forming 1,2-dibromocyclohexane .


Physical And Chemical Properties Analysis

Cyclohexane is a colorless liquid at room temperature and has a distinctive, somewhat sweet smell . It is less dense than water and is insoluble in it, but readily dissolves in other nonpolar solvents . Cyclohexane has a melting point of 6.5 degrees Celsius and a boiling point of 80.7 degrees Celsius .

Scientific Research Applications

  • Hydrogen Production : Cyclohexane has been proposed as a hydrogen carrier due to its environmental friendliness and many advantages. Studies suggest that using microporous silica membrane reactors for cyclohexane dehydrogenation enhances hydrogen extraction and conversion (Koutsonikolas et al., 2012).

  • Oxidation Studies : Cyclohexane oxidation is a crucial process, especially in high-pressure environments. Understanding the kinetics and major reaction paths is vital for industrial applications (Voisin et al., 1998).

  • Industrial Hygiene and Safety : Cyclohexane is used as a penetrating solvent in various industries. Research comparing airborne solvent concentrations to those predicted by mathematical models can inform workplace safety measures (Spencer & Plisko, 2007).

  • Neurological Impact : Studies have shown that cyclohexane inhalation can lead to behavioral deficits and changes in the brain, especially in the hippocampus, suggesting potential health risks (Campos-Ordonez et al., 2015).

  • Bioremediation : Cyclohexane-degrading bacteria like Rhodococcus sp. EC1 offer potential for bioremediation of cyclohexane and other hydrocarbons in contaminated environments (Lee & Cho, 2008).

  • Chemical Synthesis : Cyclohexane is used in the production of adipic acid and caprolactam for nylon. Research on microreactor technology for cyclohexane production from benzene hydrogenation highlights efficiency and environmental benefits (Dada & Achenie, 2012).

  • Cancer Research : The role of cyclohexane in tumor promotion and its effects on skin carcinogenesis have been studied, providing insights into its biochemical impacts (Gupta & Mehrotra, 1990).

  • Substance Abuse and Health Risks : Cyclohexane's use as a volatile solvent in various products poses potential public health risks due to its neurotoxic effects (Campos-Ordonez & González-Pérez, 2016).

  • Combustion and Flame Studies : Understanding cyclohexane's low- and high-temperature oxidation is crucial for combustion science, with implications for energy and propulsion technologies (Serinyel et al., 2013).

  • Biotechnology Applications : The enzymatic oxidation of cyclohexane to cyclohexanol using novel cytochrome P450 enzymes demonstrates the potential of biocatalysis in transforming hydrocarbons (Karande et al., 2016).

Safety And Hazards

Cyclohexane is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and eye irritation and may cause drowsiness or dizziness . Breathing in large amounts of cyclohexane vapors can cause headaches, dizziness, drowsiness, incoordination, and euphoria .

Future Directions

As a vital industrial chemical, research is ongoing to improve the production processes of cyclohexane, aiming at increased efficiency and reduced environmental impact . Furthermore, novel applications of cyclohexane in various fields, such as renewable energy and material science, are being explored .

properties

IUPAC Name

cyclohexane
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InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2
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InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N
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Canonical SMILES

C1CCCCC1
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Molecular Formula

C6H12
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Related CAS

25012-93-5
Record name Poly(hexamethylene)
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DSSTOX Substance ID

DTXSID4021923
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Molecular Weight

84.16 g/mol
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Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.]
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Boiling Point

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble
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Density

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9
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Vapor Pressure

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg
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Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.
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Product Name

Cyclohexane

Color/Form

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F]

CAS RN

110-82-7
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Melting Point

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F
Record name CYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane
Reactant of Route 2
Cyclohexane
Reactant of Route 3
Cyclohexane
Reactant of Route 4
Cyclohexane
Reactant of Route 5
Cyclohexane
Reactant of Route 6
Cyclohexane

Citations

For This Compound
975,000
Citations
U Schuchardt, D Cardoso, R Sercheli, R Pereira… - Applied Catalysis A …, 2001 - Elsevier
Many efforts have been made to develop new catalysts to oxidize cyclohexane under mild conditions. Herein, we review the most interesting systems for this process with different …
Number of citations: 792 www.sciencedirect.com
R Kahn, R Fourme, D Andre… - … Section B: Structural …, 1973 - scripts.iucr.org
Cyclohexane C6H12 (mp 279.8 K) undergoes an isothermal transition at 186 K. The so-called phase I is stable between 279.8 and 186 K, phase II below 186 K. Starting from a single …
Number of citations: 216 scripts.iucr.org
U Schuchardt, WA Carvalho, EV Spinacé - Synlett, 1993 - thieme-connect.com
… in cyclohexane oxidation in the beginning of 1987. Our first idea was to separate the oxidation of cyclohexane … The oxidation of cyclohexane to cyclohexylhydroperoxide turned out to be …
Number of citations: 171 www.thieme-connect.com
IV Berezin, ET Denisov, NM Emanuel - 2018 - books.google.com
… of gas sampling in cyclohexane oxidation apparatus. The … cyclohexane oxidation and kinetics of cyclohexane oxidation … yield of cyclohexane oxidation products; kinetics of cyclohexane …
Number of citations: 191 www.google.com
JPG Villaluenga, A Tabe-Mohammadi - Journal of Membrane Science, 2000 - Elsevier
Separation of benzene (Bz) and cyclohexane (Chx) is one of the most challenging processes in the chemical industry. On account of the only 0.6C difference in volatilities of the two …
Number of citations: 370 www.sciencedirect.com
HL Strauss, HM Pickett - Journal of the American Chemical …, 1970 - ACS Publications
The conformations of cyclohexane, j-trioxane, p-dioxane, m-dioxane, and tetrahydropyran are defined in terms of a new coordinate system which allows the structure and energy of all …
Number of citations: 318 pubs.acs.org
DA Dixon, A Komornicki - Journal of Physical Chemistry, 1990 - ACS Publications
The inversion of cyclohexane has been studied by using ab initio molecular orbital theory. Six stationary points were found and characterized as minima or transition states. With a …
Number of citations: 101 pubs.acs.org
J Marco-Contelles, MT Molina, S Anjum - Chemical reviews, 2004 - ACS Publications
The frequent natural occurrence of cyclohexane epoxides, coupled with the wide range of interesting biological activities that they display, has made these compounds of considerable …
Number of citations: 276 pubs.acs.org
EJ Silke, WJ Pitz, CK Westbrook… - The Journal of Physical …, 2007 - ACS Publications
… , we started with cyclohexane, the simplest of cycloalkanes. We chose cyclohexane because considerably more experimental data are available for cyclohexane than for other …
Number of citations: 261 pubs.acs.org
N Radojković, A Tasić, D Grozdanić… - The Journal of Chemical …, 1977 - Elsevier
… + cyclohexane is a result of the breakdown of the self-association of benzene in the non-polar cyclohexane , .(ll… of acetone caused by dilution with cyclohexane in the absence of specific …
Number of citations: 147 www.sciencedirect.com

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